20-Carboxyleukotriene B4 (20-COOH-LTB4, CAS: 80434-82-8) is the terminal omega-oxidation metabolite of the potent pro-inflammatory lipid mediator Leukotriene B4 (LTB4). Generated in vivo through the sequential action of CYP4F enzymes and aldehyde dehydrogenase, it represents the physiological deactivation state of LTB4 [1]. In procurement and industrial research, 20-COOH-LTB4 is primarily sourced as a high-purity analytical standard for targeted lipidomics, metabolic clearance tracking, and immunoassay validation. Unlike its highly active precursors, this compound is utilized to quantify the resolution phase of inflammation and to calibrate precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows .
Generic substitution of 20-COOH-LTB4 with its parent compound (LTB4) or its immediate metabolic precursor (20-hydroxy-LTB4) fundamentally compromises both pharmacological assays and analytical workflows[1]. While 20-hydroxy-LTB4 retains potent binding affinity for the BLT1 receptor, 20-COOH-LTB4 is functionally inactive, making it the only suitable biomarker for complete LTB4 deactivation [2]. Furthermore, in targeted lipidomics and immunoassay development, the structural conversion of the terminal methyl group to a carboxylic acid alters the mass-to-charge ratio (m/z) and significantly reduces antibody cross-reactivity . Consequently, buyers must procure the exact 20-COOH-LTB4 standard to prevent false-positive signal amplification and to accurately calibrate multiple reaction monitoring (MRM) transitions in metabolic tracking [1].
In receptor binding assays, 20-COOH-LTB4 demonstrates a profound loss of affinity for the BLT1 receptor compared to its precursors. While LTB4 and 20-hydroxy-LTB4 exhibit Ki values of 0.7 nM and 0.54 nM respectively, 20-COOH-LTB4 has a Ki exceeding 1,000 nM [1].
| Evidence Dimension | BLT1 Receptor Ki (Inhibition Constant) |
| Target Compound Data | Ki > 1,000 nM |
| Comparator Or Baseline | 20-hydroxy-LTB4 (Ki = 0.54 nM) and LTB4 (Ki = 0.7 nM) |
| Quantified Difference | >1,000-fold reduction in BLT1 receptor affinity. |
| Conditions | Radioligand binding assay on BLT1-expressing membranes |
Essential for buyers requiring a structurally related but functionally inactive negative control for BLT1 receptor pharmacology.
The terminal oxidation to a carboxylic acid effectively neutralizes the pro-inflammatory capacity of the molecule. 20-COOH-LTB4 exhibits only approximately 2.6% of the biological activity of LTB4 in inducing polymorphonuclear leukocyte (PMNL) degranulation .
| Evidence Dimension | Relative PMNL degranulation activity |
| Target Compound Data | ~2.6% activity |
| Comparator Or Baseline | LTB4 (100% baseline activity) |
| Quantified Difference | 97.4% reduction in degranulation capacity. |
| Conditions | Human neutrophil degranulation assay |
Validates the compound's utility as an inactive metabolic endpoint rather than a pro-inflammatory mediator in cellular assays.
For analytical assay development, 20-COOH-LTB4 provides minimal interference in standard LTB4 quantification. In competitive LTB4 ELISA formats, 20-COOH-LTB4 demonstrates a highly restricted cross-reactivity of only 1.7% to 2.3% compared to the primary target .
| Evidence Dimension | Antibody cross-reactivity |
| Target Compound Data | 1.7% - 2.3% cross-reactivity |
| Comparator Or Baseline | LTB4 (100% primary reactivity) |
| Quantified Difference | <2.5% assay interference. |
| Conditions | Competitive LTB4 Enzyme-Linked Immunosorbent Assay (ELISA) |
Ensures assay developers that the presence of this terminal metabolite will not significantly skew the quantification of active LTB4 in biological samples.
In targeted lipidomics, 20-COOH-LTB4 is distinguished from its precursor by a specific mass shift. Operating in negative electrospray ionization mode, 20-COOH-LTB4 yields a precursor ion of m/z 365.2 [M-H]-, clearly separating it from 20-hydroxy-LTB4 (m/z 351.2)[1].
| Evidence Dimension | Precursor ion mass-to-charge ratio (m/z) |
| Target Compound Data | m/z 365.2 [M-H]- |
| Comparator Or Baseline | 20-hydroxy-LTB4 (m/z 351.2 [M-H]-) |
| Quantified Difference | 14 Da mass shift and distinct chromatographic retention time. |
| Conditions | LC-ESI(-)-MS/MS lipidomics workflow |
Dictates that targeted lipidomics workflows must procure this specific standard to accurately calibrate MRM transitions for metabolic clearance tracking.
Utilizing its distinct mass transition (m/z 365.2) and unique retention time to accurately quantify the terminal clearance of LTB4 in biological matrices, ensuring high-fidelity metabolic tracking[1].
Employing the compound to test and document antibody specificity, leveraging its low cross-reactivity (<2.5%) to prove that diagnostic or research ELISAs do not falsely amplify signals from inactive metabolites.
Sourcing the compound as a definitive reference standard to measure the enzymatic conversion of 20-OH-LTB4 to its terminal carboxylic acid state, facilitating drug metabolism and pharmacokinetic (DMPK) studies [2].
Using the compound as a structurally homologous but functionally inactive baseline (Ki > 1,000 nM) in BLT1 and BLT2 receptor binding studies to validate the specificity of novel leukotriene antagonists [3].
Irritant